

Benchmarking the safety profile of FN-1501 against other multi-kinase inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FN-1501

Cat. No.: B607522

[Get Quote](#)

An Objective Comparison of the Safety Profile of **FN-1501** Against Other Multi-Kinase Inhibitors in Development for Acute Myeloid Leukemia

Introduction

FN-1501 is an investigational multi-kinase inhibitor that demonstrates potent, targeted activity against FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs) such as CDK2, CDK4, and CDK6.[1][2][3] Its therapeutic potential is currently being evaluated in clinical trials for patients with advanced solid tumors and relapsed or refractory (R/R) Acute Myeloid Leukemia (AML).[4][5] As with any emerging therapeutic agent, a thorough evaluation of its safety profile is critical. This guide provides a comparative analysis of the safety of **FN-1501** against other prominent multi-kinase inhibitors used in the treatment of FLT3-mutated AML, namely gilteritinib, quizartinib, and sorafenib. The information is compiled from available clinical trial data to assist researchers and drug development professionals in understanding the relative safety and tolerability of these agents.

Comparative Safety Profiles

The safety profiles of **FN-1501**, gilteritinib, quizartinib, and sorafenib have been characterized through their respective clinical development programs. The following tables summarize the key adverse events (AEs) and dose-limiting toxicities (DLTs) observed for each inhibitor.

Table 1: Common Treatment-Emergent Adverse Events (TEAEs)

Adverse Event (Any Grade)	FN-1501[6]	Gilteritinib[7] [8]	Quizartinib[9] [10]	Sorafenib[11] [12]
Gastrointestinal	Nausea (32%), Diarrhea (26%)	Diarrhea	Diarrhea, Nausea	Diarrhea
Constitutional	Fatigue (34%)	Fatigue	Fatigue	Fatigue
Hematological	---	Anemia	Neutropenia, Thrombocytopeni a	---
Dermatological	---	---	---	Rash, Hand-Foot Syndrome
Infections	---	---	Sepsis, Fungal Infections	---
Cardiovascular	---	---	---	Hypertension

Note: This table highlights common AEs reported in clinical trials. The frequency and severity can vary based on the study population, dosage, and combination therapies.

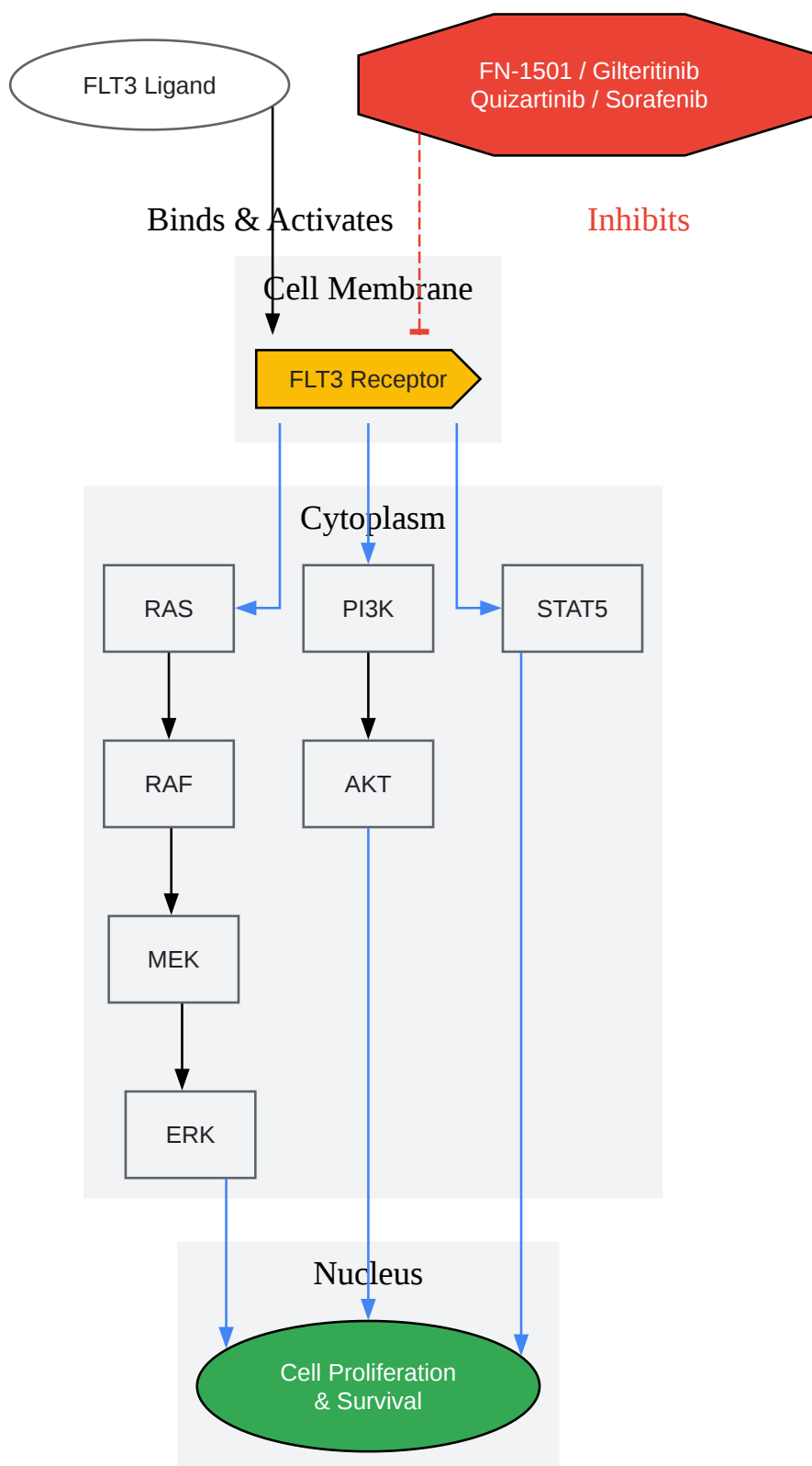
Table 2: Key Grade ≥3 Adverse Events and Dose-Limiting Toxicities (DLTs)

Adverse Event (Grade ≥3)	FN-1501[6][13]	Gilteritinib[8] [14][15]	Quizartinib[9] [16][17]	Sorafenib[11] [12]
Hematological	Thrombocytopenia (DLT)	Febrile Neutropenia (45%), Anemia (40%), Thrombocytopenia (23%)	Neutropenia (11%), Thrombocytopenia (5%), Myelosuppression (3%)	---
Cardiovascular	---	Cardiac Disorders (3% fatal)	Electrocardiogram QT Prolonged (4%), Torsades de Pointes, Cardiac Arrest	Bleeding Events
Infections	---	Sepsis (11%)	Sepsis (5% led to discontinuation)	---
Metabolic	Hyponatremia	---	---	---
Other	Infusion-Related Reaction (DLT)	Differentiation Syndrome (Boxed Warning)	---	Liver Toxicity
MTD/RP2D	MTD: 170 mg	RP2D: 120 mg	MTD (solid tumors): 90 mg/day	Standard Dose: 400 mg twice daily

MTD: Maximum Tolerated Dose; RP2D: Recommended Phase 2 Dose.

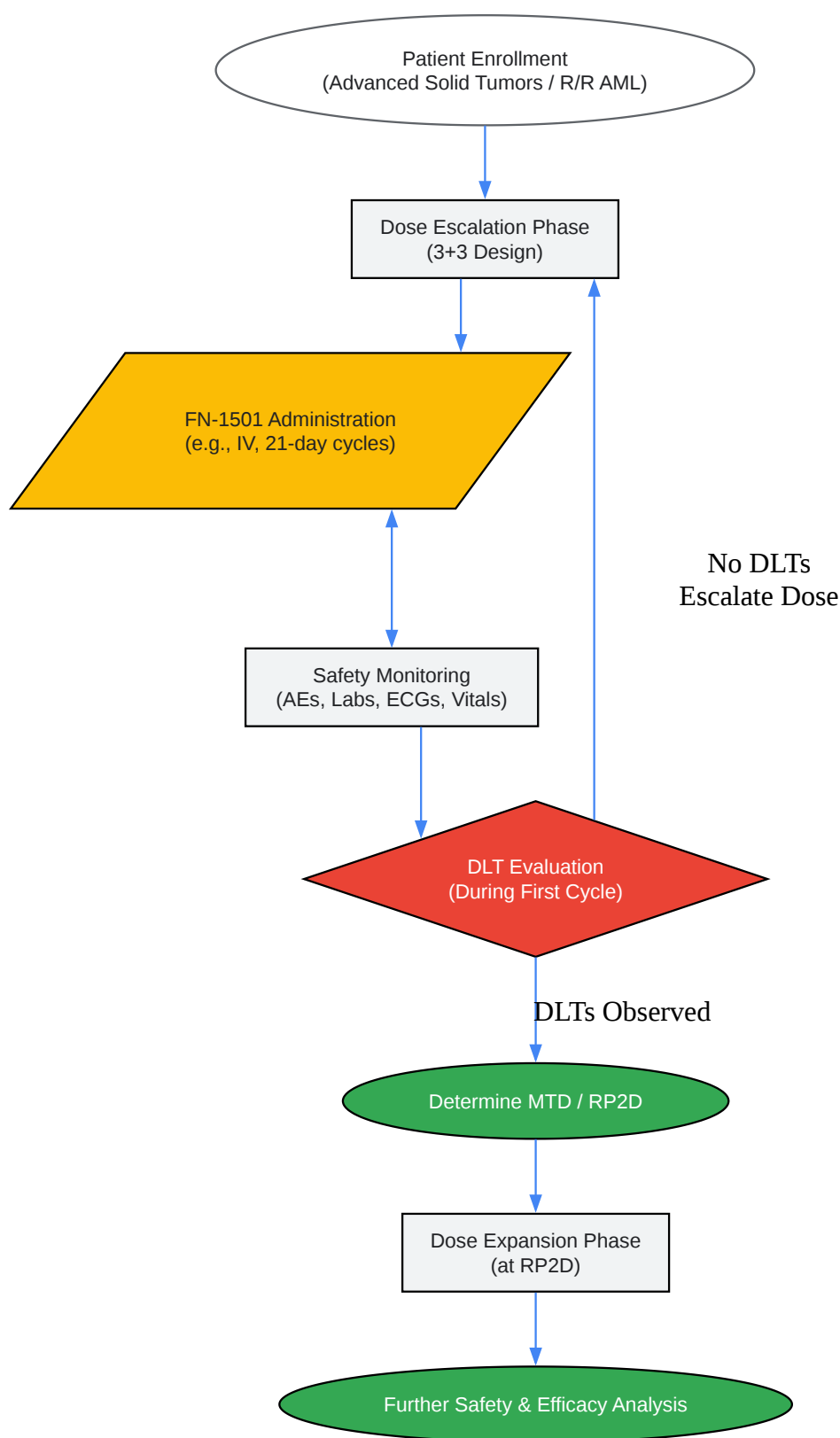
Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the process for safety evaluation, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: Simplified FLT3 signaling pathway targeted by multi-kinase inhibitors in AML.



[Click to download full resolution via product page](#)

Caption: General workflow for a Phase I/II clinical trial to assess drug safety.

Experimental Protocols

The safety data for these inhibitors are primarily derived from Phase I/II dose-escalation and dose-expansion clinical trials. While specific institutional protocols vary, the general methodology follows a well-established framework.

Phase I Dose-Escalation Study Design (e.g., FN-1501 Trial NCT03690154)

- Objective: To determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D), and to assess the overall safety and tolerability of the investigational drug.[\[4\]](#)[\[5\]](#)[\[13\]](#)
- Design: A standard "3+3" dose-escalation design is commonly employed.[\[4\]](#)[\[13\]](#)
 - A cohort of 3 patients is enrolled at a starting dose level.
 - Patients are treated for a predefined cycle (e.g., 21 days for **FN-1501**) and monitored for Dose-Limiting Toxicities (DLTs).[\[4\]](#)[\[5\]](#)
 - If 0 of 3 patients experience a DLT, the dose is escalated for the next cohort of 3 patients.
 - If 1 of 3 patients experiences a DLT, 3 more patients are enrolled at the same dose level. If ≤ 1 of the 6 patients experiences a DLT, the dose is escalated. If ≥ 2 of 6 experience a DLT, the dose is considered to have exceeded the MTD.
 - If ≥ 2 of 3 patients experience a DLT, the dose is considered to have exceeded the MTD.
- Patient Population: Typically includes patients with relapsed/refractory cancers who have exhausted standard therapeutic options.[\[5\]](#)[\[13\]](#)
- Safety Assessments: Comprehensive safety monitoring is conducted throughout the trial, including:
 - Regular physical examinations and vital sign checks.
 - Adverse event (AE) monitoring and grading according to Common Terminology Criteria for Adverse Events (CTCAE).

- Frequent laboratory tests (hematology, clinical chemistry).
- Electrocardiograms (ECGs) to monitor for cardiac effects, particularly QT interval prolongation.[9][17]

Discussion and Conclusion

The safety profile of **FN-1501**, based on initial Phase I/II data, appears manageable and distinct from other FLT3-targeting multi-kinase inhibitors.

- **FN-1501**: The most common TEAEs are primarily low-grade and reversible gastrointestinal and constitutional symptoms like fatigue, nausea, and diarrhea.[6] The DLTs observed at the 226 mg dose were hematological (thrombocytopenia) and an infusion-related reaction, leading to the determination of a 170 mg MTD.[6][13]
- **Gilteritinib**: Is associated with significant myelosuppression and carries a notable risk of Differentiation Syndrome, a serious condition requiring a boxed warning.[7][8]
- **Quizartinib**: Has a prominent cardiotoxicity signal, with a risk of significant QT prolongation that necessitates careful cardiac monitoring.[9][17] Myelosuppression is also a key toxicity.[9]
- **Sorafenib**: While also a multi-kinase inhibitor, its adverse event profile is characterized by dermatological toxicities (hand-foot syndrome) and hypertension.[11][12]

In summary, while all four inhibitors target the FLT3 pathway, their off-target activities and overall chemical structures likely contribute to their distinct safety profiles. The preliminary data for **FN-1501** suggest a safety profile that may be favorable with respect to the severe cardiotoxicity seen with quizartinib and the risk of Differentiation Syndrome associated with gilteritinib. However, direct comparative trials would be necessary to definitively establish a superior safety profile. Continued monitoring in ongoing and future clinical studies will be essential to fully characterize the safety and therapeutic window of **FN-1501**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Facebook [cancer.gov]
- 2. Fn-1501 | C22H25N9O | CID 72195175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ascopubs.org [ascopubs.org]
- 5. A Multicenter, Open-Label, Phase I/II Study of FN-1501 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. FDA Approval Summary: Gilteritinib for relapsed or refractory acute myeloid leukemia with a FLT3 mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Safety Profile | VANFLYTA® (quizartinib) | HCP [vanflytahcp.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Potential role of sorafenib in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. A Multicenter, Open-Label, Phase I/II Study of FN-1501 in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oncozine.com [oncozine.com]
- 15. targetedonc.com [targetedonc.com]
- 16. Safety and tolerability of quizartinib, a FLT3 inhibitor, in advanced solid tumors: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Profile of Quizartinib for the Treatment of Adult Patients with Relapsed/Refractory FLT3-ITD-Positive Acute Myeloid Leukemia: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benchmarking the safety profile of FN-1501 against other multi-kinase inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607522#benchmarking-the-safety-profile-of-fn-1501-against-other-multi-kinase-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com